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Compound of Interest

Compound Name: 5-Acetyl-2-aminobenzonitrile

Cat. No.: B139713

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 5-Acetyl-2-aminobenzonitrile (CAS No: 33720-71-7). Due to the limited public
availability of experimental spectra, this guide combines documented information with predicted
data based on the analysis of structurally similar compounds. All quantitative data is presented
in structured tables for clarity, and detailed experimental protocols for each analytical technique
are provided.

Core Spectral Data

The spectral data for 5-Acetyl-2-aminobenzonitrile, which has a molecular formula of
CoHsN20 and a molecular weight of 160.17 g/mol , are summarized below.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Predicted): The proton NMR spectrum is expected to show distinct signals
corresponding to the aromatic protons, the acetyl group protons, and the amine protons. The
chemical shifts are influenced by the electron-donating amino group and the electron-
withdrawing acetyl and nitrile groups.
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Chemical Shift (5, o .
Protons . Multiplicity Integration
ppm) (Predicted)

CHs (Acetyl) ~2.5 Singlet 3H
NHz (Amino) ~4.0-5.0 Broad Singlet 2H
Aromatic H ~6.8-7.8 Multiplet 3H

13C NMR (Predicted): The carbon NMR spectrum will display nine distinct signals
corresponding to each carbon atom in the molecule. The chemical shifts are predicted based
on the electronic environment of each carbon.

Carbon Chemical Shift (6, ppm) (Predicted)
CHs (Acetyl) ~26

C-CN (Nitrile) ~95

Aromatic CH ~115- 135

Aromatic C-NH:z ~150

C=0 (Acetyl) ~197

Aromatic C-CN Varies

Aromatic C-C=0 Varies

C=N (Nitrile) ~118

Infrared (IR) Spectroscopy

The FTIR spectrum of 5-Acetyl-2-aminobenzonitrile is expected to exhibit characteristic
absorption bands corresponding to its functional groups.[1]
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Functional Group

Wavenumber (cm—?)

Intensity

(Expected)
N-H Stretch (Amine) 3400 - 3200 Medium-Strong, Doublet
C-H Stretch (Aromatic) 3100 - 3000 Medium
C=N Stretch (Nitrile) 2230 - 2210 Strong
C=0 Stretch (Ketone) 1680 - 1660 Strong
C=C Stretch (Aromatic) 1600 - 1450 Medium
C-N Stretch (Amine) 1350 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry data from a GC-MS analysis would likely show the molecular ion peak and

characteristic fragmentation patterns.[1]

m/z (Predicted)

lon (Fragment)

Relative Intensity
(Predicted)

160 [M]* (Molecular lon) High

145 [M - CHs]* Moderate
117 [M - COCHs]* Moderate
90 [CeHaN]* Moderate

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for an organic

compound like 5-Acetyl-2-aminobenzonitrile.

NMR Spectroscopy

o Sample Preparation: Approximately 5-10 mg of the purified solid compound is dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIs, DMSO-ds). A small amount of
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tetramethylsilane (TMS) may be added as an internal reference standard (6 = 0.00 ppm).
The solution is then transferred to a 5 mm NMR tube.

o Data Acquisition: The NMR tube is placed in the spectrometer. For *H NMR, the instrument is
typically run at a frequency of 300-600 MHz. For 13C NMR, a frequency of 75-150 MHz is
common. Standard pulse sequences are used to acquire the free induction decay (FID).

e Data Processing: The FID is Fourier transformed to generate the NMR spectrum. The
spectrum is then phased, baseline corrected, and referenced to the internal standard.
Integration of the signals in the *H NMR spectrum is performed to determine the relative
number of protons.

IR Spectroscopy (FTIR-ATR)

o Background Spectrum: A background spectrum of the clean ATR crystal is recorded to
account for atmospheric and instrument absorptions.

o Sample Application: A small amount of the solid sample is placed directly onto the ATR
crystal, ensuring good contact.

o Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm~—1.
Multiple scans are often averaged to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (GC-MS with Electron lonization)

o Sample Introduction: A dilute solution of the sample in a volatile organic solvent is injected
into the gas chromatograph (GC). The GC separates the compound from any impurities
before it enters the mass spectrometer.

« lonization: In the ion source of the mass spectrometer, the sample molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
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» Detection: The separated ions are detected, and a mass spectrum is generated by plotting
the relative abundance of ions as a function of their m/z ratio.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of an organic
compound.
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Caption: Workflow for the spectral analysis and structural elucidation of 5-Acetyl-2-
aminobenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminobenzonitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/10866627
https://pubchem.ncbi.nlm.nih.gov/compound/10866627
https://www.scbt.com/p/5-acetyl-2-aminobenzonitrile-33720-71-7
https://www.benchchem.com/product/b139713#spectral-data-of-5-acetyl-2-aminobenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b139713#spectral-data-of-5-acetyl-2-aminobenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b139713#spectral-data-of-5-acetyl-2-aminobenzonitrile-nmr-ir-ms
https://www.benchchem.com/product/b139713#spectral-data-of-5-acetyl-2-aminobenzonitrile-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b139713?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

